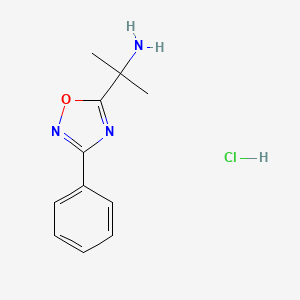
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₃N₃O • HCl and a molecular weight of 239.7 g/mol . It is an intermediate used in the synthesis of Naldemedine, a peripherally selective mu-opioid receptor antagonist used in the treatment of pain .
Méthodes De Préparation
The synthesis of alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride involves several steps. One common synthetic route includes the condensation of 2-aminopropan-2-yl with 3-phenyl-1,2,4-oxadiazole under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted oxadiazole derivatives and amine compounds .
Applications De Recherche Scientifique
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in Naldemedine synthesis, it contributes to the formation of a compound that selectively binds to mu-opioid receptors in the peripheral nervous system . This binding inhibits the receptor’s activity, thereby reducing pain without affecting the central nervous system .
Comparaison Avec Des Composés Similaires
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanamine Hydrochloride can be compared with other similar compounds, such as:
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanol: This compound has a similar structure but differs in the functional group attached to the oxadiazole ring.
alpha,alpha-Dimethyl-3-phenyl-1,2,4-oxadiazole-5-methanone: Another similar compound with a ketone group instead of an amine.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14ClN3O |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-11(2,12)10-13-9(14-15-10)8-6-4-3-5-7-8;/h3-7H,12H2,1-2H3;1H |
Clé InChI |
PDMFNIWMIQRYLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


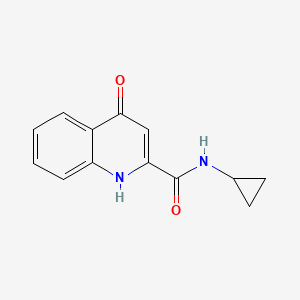
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
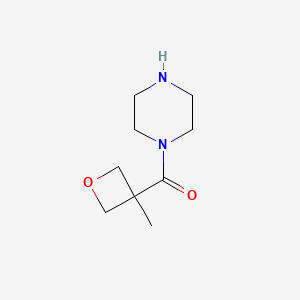

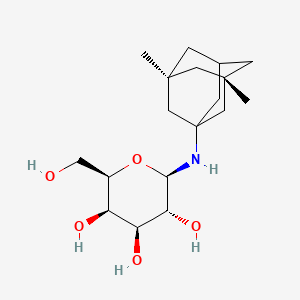
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
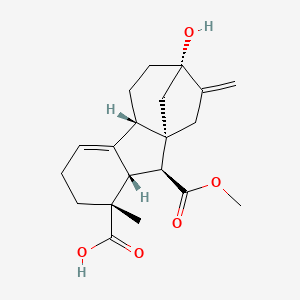
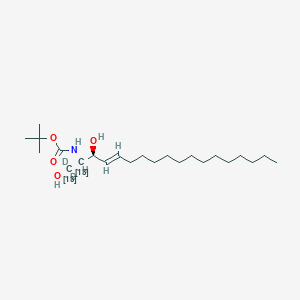
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)

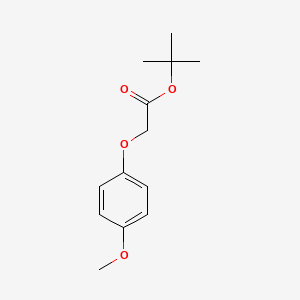
![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)
